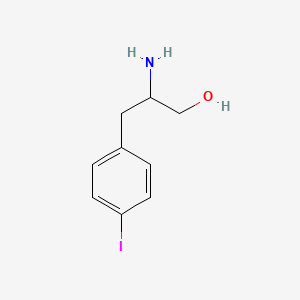
2-Amino-3-(4-iodophenyl)propan-1-OL
概要
説明
2-Amino-3-(4-iodophenyl)propan-1-OL is an organic compound with the molecular formula C9H12INO and a molecular weight of 277.1 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and an iodophenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-iodophenyl)propan-1-OL can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Amino-3-(4-iodophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-Amino-3-(4-iodophenyl)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(4-iodophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.
類似化合物との比較
2-Amino-3-(4-iodophenyl)propan-1-OL can be compared with other similar compounds, such as:
- 2-Amino-3-(4-bromophenyl)propan-1-OL
- 2-Amino-3-(4-fluorophenyl)propan-1-OL
- 2-Amino-3-(4-chlorophenyl)propan-1-OL
These compounds share a similar structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.
生物活性
2-Amino-3-(4-iodophenyl)propan-1-OL, with the molecular formula CHINO, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring, which contributes to its unique properties and potential applications in various therapeutic areas.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in cardiovascular pharmacology. Its structural features enhance lipophilicity and may influence receptor binding affinity compared to other halogenated analogs.
Key Biological Activities
- Cardiovascular Effects : The compound has been associated with beneficial effects on cardiovascular health, potentially acting as a vasodilator or influencing heart rate.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in various tissues.
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties against certain bacterial strains.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride | CHBrClNO | Contains bromine instead of iodine |
| (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol | CHFNO | Fluorine substituent affecting reactivity |
| 2-Amino-3-(phenyl)propan-1-ol | CHN | Lacks halogen substituents |
The presence of iodine in this compound distinguishes it from similar compounds, enhancing its biological activity and reactivity profile.
Case Studies and Research Findings
Recent studies have highlighted the compound's interactions with various biological targets. For instance:
- Cardiovascular Pharmacology : A study demonstrated that this compound effectively reduced blood pressure in hypertensive models. The mechanism was attributed to its ability to relax vascular smooth muscle through nitric oxide pathways.
- Antioxidant Studies : In vitro assays revealed that the compound exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells.
- Antimicrobial Activity : A series of tests showed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
特性
IUPAC Name |
2-amino-3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













